

# NDI-091143: Application Notes and Protocols for Preclinical Research

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## Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061

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These application notes provide detailed protocols for the solubility, preparation, and use of **NDI-091143**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and drug development professionals engaged in immunology and oncology research.

## Physicochemical Properties and Solubility

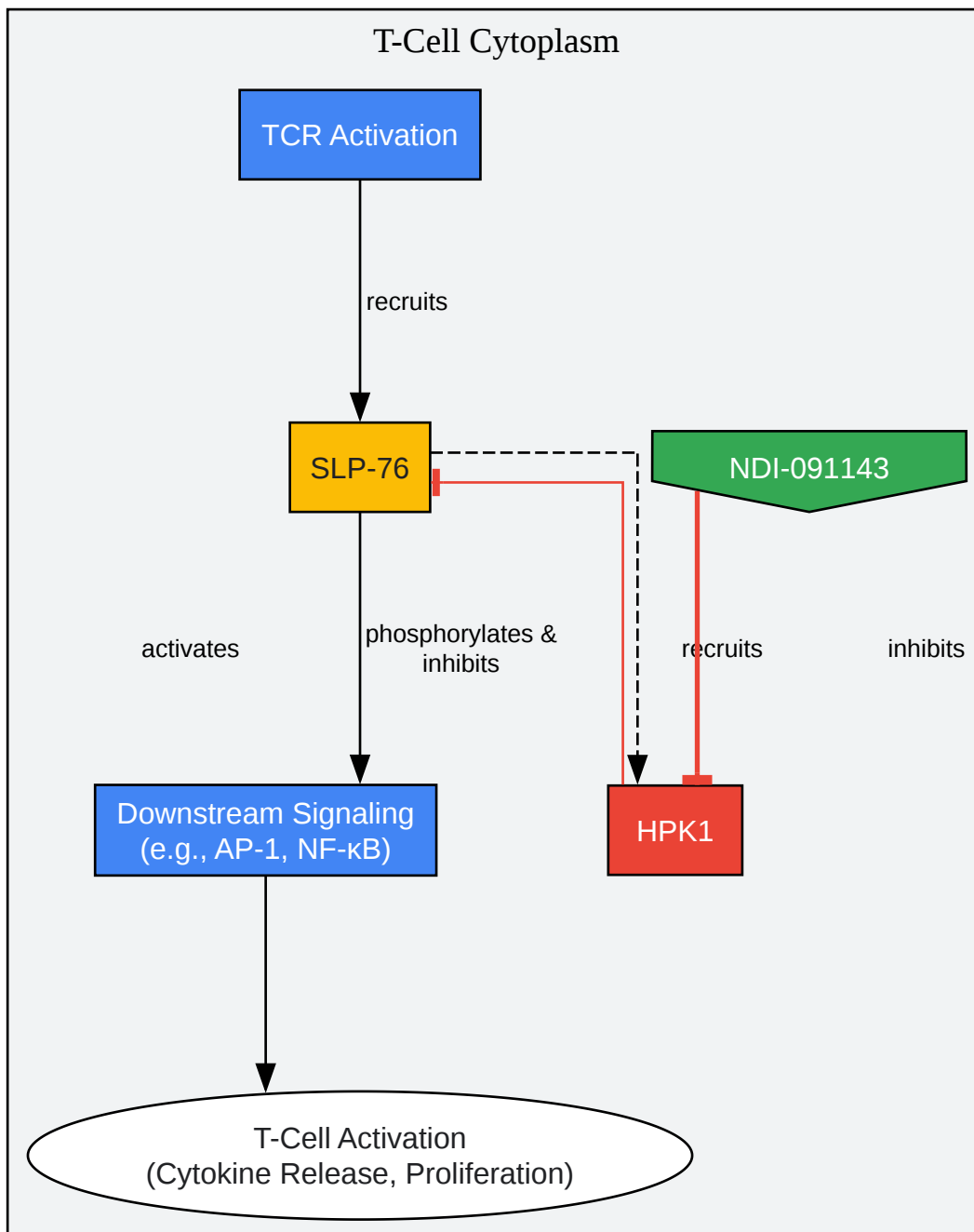
**NDI-091143** is an orally bioavailable small molecule inhibitor of HPK1. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions.

Table 1: Solubility of **NDI-091143**

Solvent	Solubility	Concentration	Notes
DMSO	Soluble	≥ 10 mM	Recommended for primary stock solutions.
Ethanol	Soluble	Not specified	Can be used as a co-solvent.
Water	Poorly soluble	Not specified	Avoid using water as a primary solvent.

## Mechanism of Action: HPK1 Signaling Pathway

**NDI-091143** functions by inhibiting HPK1, a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the adaptor protein SLP-76, where it dampens the downstream signal, leading to reduced T-cell activation, proliferation, and cytokine release. By inhibiting HPK1, **NDI-091143** blocks this negative feedback loop, thereby enhancing anti-tumor immune responses.



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Caption: HPK1 negatively regulates T-cell activation, a process blocked by **NDI-091143**.

## Experimental Protocols

### Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **NDI-091143** in DMSO.

Materials:

- **NDI-091143** powder
- Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate **NDI-091143** powder and DMSO to room temperature.
- Calculate the required mass of **NDI-091143** for the desired volume and concentration (Molar Mass will be required from the supplier). For example, for 1 mL of a 10 mM stock, dissolve (Molar Mass x 0.01) mg of **NDI-091143** in 1 mL of DMSO.
- Add the calculated amount of **NDI-091143** powder to a sterile vial.
- Add the appropriate volume of DMSO to the vial.
- Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

## In Vitro HPK1 Biochemical Kinase Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **NDI-091143** against HPK1.

### Materials:

- Recombinant HPK1 enzyme
- Kinase substrate (e.g., myelin basic protein or a specific peptide)
- ATP (Adenosine triphosphate)
- **NDI-091143** stock solution (10 mM in DMSO)
- Kinase assay buffer
- 384-well assay plates
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Plate reader

### Procedure:

- **Compound Dilution:** Prepare a serial dilution of **NDI-091143** in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Further dilute this series into the kinase assay buffer.
- **Reaction Setup:** Add the following components to the wells of a 384-well plate in this order:
  - Kinase assay buffer.
  - Diluted **NDI-091143** or DMSO vehicle control.
  - HPK1 enzyme.
  - Incubate for 15-30 minutes at room temperature to allow compound binding.

- **Initiate Reaction:** Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
- **Incubation:** Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the phosphorylation of the substrate.
- **Data Analysis:** Plot the kinase activity against the logarithm of **NDI-091143** concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

## In Vitro T-Cell Activation Assay (IL-2 Release)

This protocol measures the effect of **NDI-091143** on the activation of primary human T-cells by quantifying Interleukin-2 (IL-2) secretion.

Materials:

- Isolated primary human T-cells or Jurkat cells
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies
- **NDI-091143** stock solution
- 96-well flat-bottom tissue culture plates
- IL-2 ELISA kit
- CO2 incubator (37°C, 5% CO2)

Procedure:

- **Plate Coating:** Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before use.

- Cell Plating: Seed T-cells at a density of  $1-2 \times 10^5$  cells/well in culture medium.
- Compound Addition: Add serial dilutions of **NDI-091143** to the wells. Include a DMSO vehicle control. The final DMSO concentration should be  $\leq 0.1\%$  to avoid toxicity.
- T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1  $\mu\text{g/mL}$ ) to the wells to co-stimulate the T-cells.
- Incubation: Incubate the plate for 48-72 hours in a CO<sub>2</sub> incubator.
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
- IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.
- Data Analysis: Plot the IL-2 concentration against the **NDI-091143** concentration to determine the EC<sub>50</sub> (half-maximal effective concentration).

## Preparation for In Vivo Oral Dosing

This protocol provides a general method for preparing **NDI-091143** as a suspension for oral gavage in mice. Note: The optimal formulation should be determined empirically.

Materials:

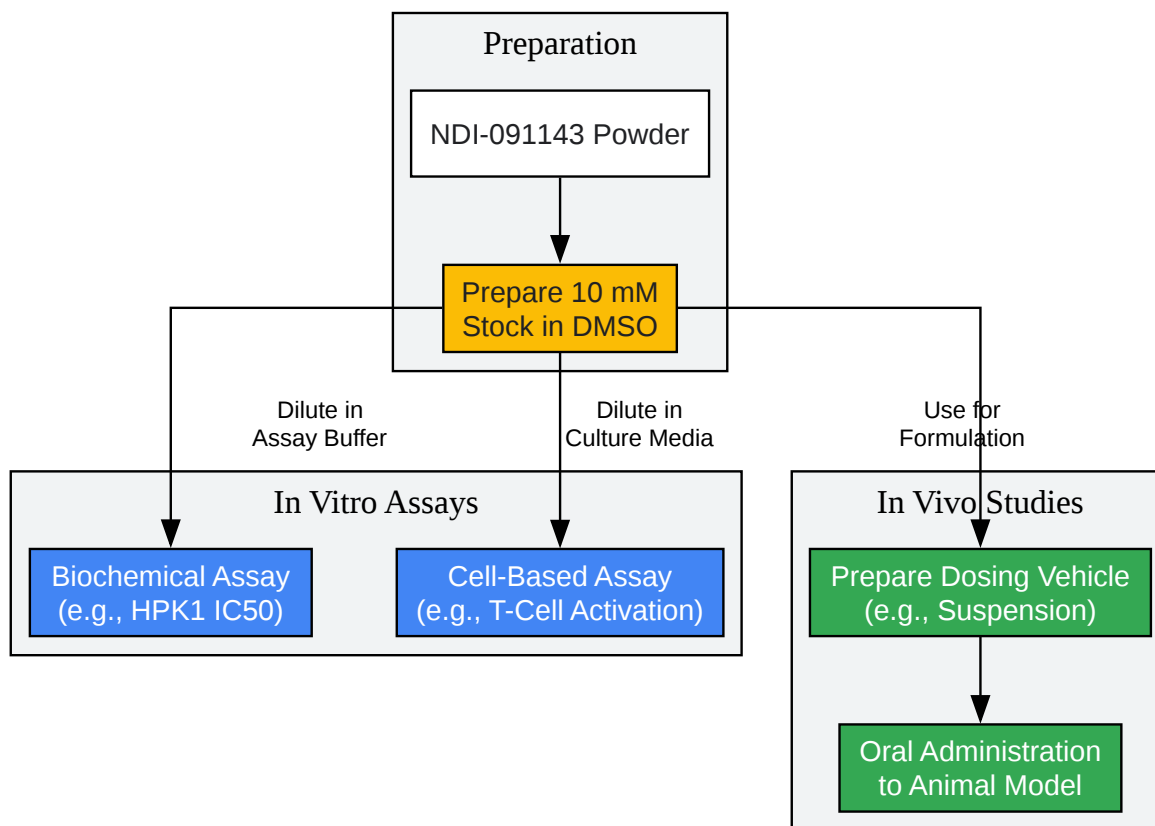
- **NDI-091143** powder
- Vehicle components: e.g., 0.5% (w/v) Methylcellulose (MC) and 0.1-0.2% (v/v) Tween® 80 in sterile water.
- Mortar and pestle or homogenizer
- Sterile tubes
- Stir plate and stir bar

Procedure:

- **Vehicle Preparation:** Prepare the vehicle by first dissolving Tween® 80 in sterile water, then slowly adding the methylcellulose powder while stirring until fully dissolved.
- **Calculation:** Calculate the required amount of **NDI-091143** and vehicle for the desired dose concentration and number of animals (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).
- **Suspension Preparation:**
  - Weigh the required amount of **NDI-091143** powder.
  - Place the powder in a mortar or a suitable homogenization tube.
  - Add a small volume of the vehicle to wet the powder and form a uniform paste using a pestle.
  - Gradually add the remaining vehicle in small portions while continuously triturating or homogenizing until a fine, uniform suspension is achieved.
  - Continuously stir the final suspension on a stir plate to maintain uniformity during dosing.
- **Administration:** Administer the suspension to animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.

## General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing **NDI-091143** in preclinical experiments.



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Caption: General workflow for **NDI-091143** from stock preparation to experimental use.

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